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molecular formula C11H16OS B1442409 4-Hexylthiophene-2-carbaldehyde CAS No. 222554-30-5

4-Hexylthiophene-2-carbaldehyde

Cat. No. B1442409
M. Wt: 196.31 g/mol
InChI Key: XZSDWKHOEIKBDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08673183B2

Procedure details

A mixture solution of 4-hexylthiophene-2-carbaldehyde (11.8 g, 60.0 mmol) and hydroxylamine hydrochloride salt (6.3 g, 90 mmol) in pyridine/ethanol (60 mL, 1/1 v/v) was stirred at 80° C. overnight. Then the solvent was removed and the residue was dissolved in chloroform (100 mL). The solution was washed with distilled water (2×50 mL) and dried over anhydrous magnesium sulphate. The solvent was removed and the viscous liquid residue was refluxed in acetic anhydride (30 mL) containing potassium acetate (0.2 g) for 3 h. Then the mixture was poured into distilled water (100 mL) and extracted with hexanes (3×50 mL). The combined organic phase was washed three times with water (50 mL), dried over anhydrous magnesium sulfate before the solvent was removed by rotary evaporation. The yellow liquid residue was purified by silica-gel column chromatography (EtOAc/hexane=7/93, v/v, Rf=0.4) to yield a clear light yellow liquid product. (9.8 g, 84.5% yield). 1H NMR (400 MHz, CDCl3) δ (ppm): 7.43 (d, 1H, J=1.4 Hz); 7.17 (d, 1H, J=1.4 Hz); 2.60 (t, 2H, J=8.0 Hz); 1.59 (m, 2H); 1.22-1.36 (m, 6H); 0.87 (m, 3H). 13C NMR (100 MHz, CDCl3): δ 144.04, 138.22, 127.41, 114.48, 109.28, 31.45, 30.18, 29.86, 28.67, 22.46, 13.96. HRMS EI calcd for C11H15S 193.0925, found 193.0915.
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
pyridine ethanol
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
C11H15S
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:7]1[CH:8]=[C:9]([CH:12]=O)[S:10][CH:11]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].Cl.[NH2:15]O>N1C=CC=CC=1.C(O)C>[CH2:1]([C:7]1[CH:8]=[C:9]([C:12]#[N:15])[S:10][CH:11]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
11.8 g
Type
reactant
Smiles
C(CCCCC)C=1C=C(SC1)C=O
Name
Quantity
6.3 g
Type
reactant
Smiles
Cl.NO
Name
pyridine ethanol
Quantity
60 mL
Type
solvent
Smiles
N1=CC=CC=C1.C(C)O
Step Two
Name
C11H15S
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the solvent was removed
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in chloroform (100 mL)
WASH
Type
WASH
Details
The solution was washed with distilled water (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
CUSTOM
Type
CUSTOM
Details
The solvent was removed
TEMPERATURE
Type
TEMPERATURE
Details
the viscous liquid residue was refluxed in acetic anhydride (30 mL)
ADDITION
Type
ADDITION
Details
containing potassium acetate (0.2 g) for 3 h
Duration
3 h
ADDITION
Type
ADDITION
Details
Then the mixture was poured
DISTILLATION
Type
DISTILLATION
Details
into distilled water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with hexanes (3×50 mL)
WASH
Type
WASH
Details
The combined organic phase was washed three times with water (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate before the solvent
CUSTOM
Type
CUSTOM
Details
was removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
The yellow liquid residue was purified by silica-gel column chromatography (EtOAc/hexane=7/93, v/v, Rf=0.4)
CUSTOM
Type
CUSTOM
Details
to yield a clear light yellow liquid product

Outcomes

Product
Name
Type
Smiles
C(CCCCC)C=1C=C(SC1)C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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